2,1-Benzothiazole-3-carbaldehyde
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Overview
Description
“2,1-Benzothiazole-3-carbaldehyde” is a chemical compound that belongs to the class of polycarboxylic acids . It has been shown to have anti-leukemic activity in mice and is a potential treatment for cancer .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates .Molecular Structure Analysis
The molecular structure of “2,1-Benzothiazole-3-carbaldehyde” was analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-decoupled 13CNMR spectrum showed 17 distinct resonances .Chemical Reactions Analysis
Benzothiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis
The physical form of “2,1-Benzothiazole-3-carbaldehyde” is powder . The molecular weight is 163.2 .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles, including 2,1-Benzothiazole-3-carbaldehyde, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Green Chemistry
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
Cyclization of Thioamide or Carbon Dioxide (CO2)
The cyclization of thioamide or carbon dioxide (CO2) as raw materials has been used in the synthesis of benzothiazole compounds .
Anti-Tubercular Compounds
Benzothiazole based anti-tubercular compounds have been synthesized and shown better inhibition potency against M. tuberculosis .
Synthetic Pathways
Synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Docking Studies
Structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mechanism of Action
Target of Action
2,1-Benzothiazole-3-carbaldehyde and its derivatives have been found to interact with several biological targets. One of the primary targets is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Another significant target is the BCL-2 family of enzymes , which are key regulators of the mitochondrial apoptotic pathway .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. For instance, when interacting with the DprE1 enzyme, it inhibits the enzyme’s activity, thereby disrupting the biosynthesis of arabinogalactan . When interacting with the BCL-2 family of enzymes, it disrupts the balance between anti-apoptotic and pro-apoptotic members, leading to dysregulated apoptosis in the affected cells .
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with the DprE1 enzyme disrupts the arabinogalactan biosynthesis pathway, which is crucial for the survival of mycobacteria . Its interaction with the BCL-2 family of enzymes affects the mitochondrial apoptotic pathway, leading to dysregulated apoptosis .
Result of Action
The interaction of 2,1-Benzothiazole-3-carbaldehyde with its targets leads to significant molecular and cellular effects. The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan, leading to the death of mycobacteria . The disruption of the balance in the BCL-2 family of enzymes leads to dysregulated apoptosis, which can lead to cell death .
Action Environment
The action, efficacy, and stability of 2,1-Benzothiazole-3-carbaldehyde can be influenced by various environmental factors. Furthermore, the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including green chemistry approaches . These approaches aim to reduce the environmental impact of chemical processes.
Safety and Hazards
properties
IUPAC Name |
2,1-benzothiazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCRRUYXFQIRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzothiazole-3-carbaldehyde | |
CAS RN |
1539464-05-5 |
Source
|
Record name | 2,1-benzothiazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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